![molecular formula C11H19N3O3 B11717555 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a complex organic compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves multiple steps, starting with the formation of the bicyclo[1.1.1]pentane core. This core can be synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The bicyclo[1.1.1]pentane core provides structural stability and rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but with a carboxylate group instead of a carbamate.
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains an amino group instead of a hydroxycarbamimidoyl group.
Uniqueness
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |
InChI Key |
VEVCBIUEAFIONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



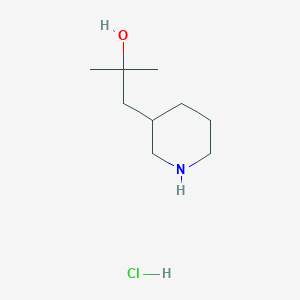
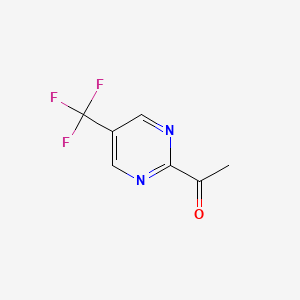
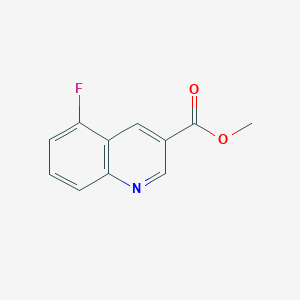
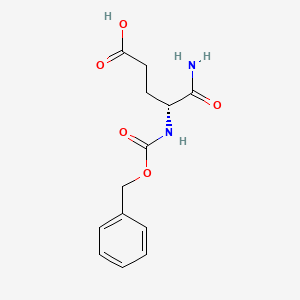
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)
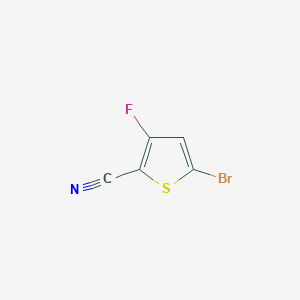
![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
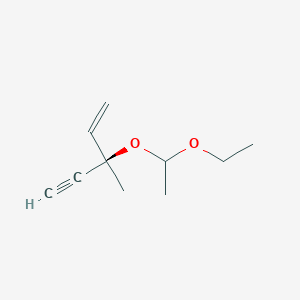
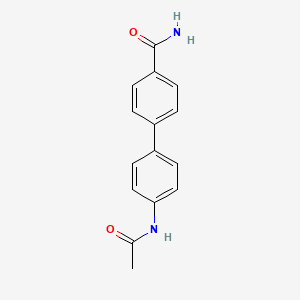
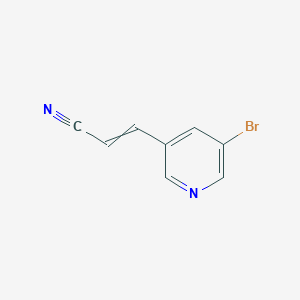
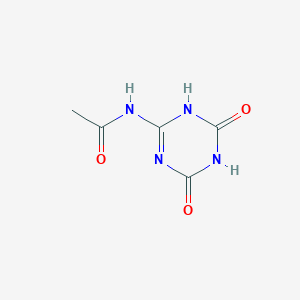
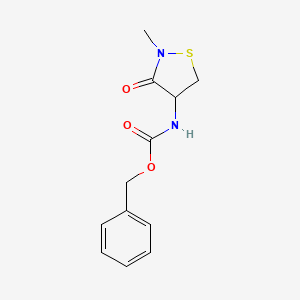
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
